1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-2-chloropropan-1-one
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Overview
Description
1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-2-chloropropan-1-one is a complex organic compound characterized by the presence of bromomethyl, trifluoromethylthio, and chloropropanone functional groups
Preparation Methods
The synthesis of 1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-2-chloropropan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a suitable precursor followed by the introduction of the trifluoromethylthio group. The final step involves the chlorination of the propanone moiety under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Addition Reactions: The presence of the chloropropanone moiety allows for addition reactions with nucleophiles. Common reagents used in these reactions include strong bases, oxidizing agents, and nucleophiles.
Scientific Research Applications
1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-2-chloropropan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique functional groups make it a valuable tool in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The bromomethyl and trifluoromethylthio groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their activity. The chloropropanone moiety can also participate in various biochemical pathways, further influencing the compound’s effects .
Comparison with Similar Compounds
1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-2-chloropropan-1-one can be compared with other compounds containing similar functional groups:
1-(3-(Bromomethyl)phenyl)-2-chloropropan-1-one: Lacks the trifluoromethylthio group, resulting in different reactivity and applications.
1-(3-(Trifluoromethylthio)phenyl)-2-chloropropan-1-one: Lacks the bromomethyl group, affecting its chemical behavior.
1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)ethanone: Similar structure but with an ethanone moiety instead of chloropropanone, leading to different chemical properties.
Properties
Molecular Formula |
C11H9BrClF3OS |
---|---|
Molecular Weight |
361.61 g/mol |
IUPAC Name |
1-[3-(bromomethyl)-2-(trifluoromethylsulfanyl)phenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C11H9BrClF3OS/c1-6(13)9(17)8-4-2-3-7(5-12)10(8)18-11(14,15)16/h2-4,6H,5H2,1H3 |
InChI Key |
GOSSRZMXGXKOTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=CC(=C1SC(F)(F)F)CBr)Cl |
Origin of Product |
United States |
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